LY294002

Übersicht

Beschreibung

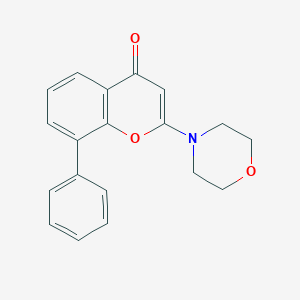

LY-294002 ist eine chemische Verbindung, die für ihre potente Hemmwirkung auf Phosphoinositid-3-Kinasen (PI3Ks) bekannt ist. Es ist eine Morpholin-haltige Verbindung mit der chemischen Formel C19H17NO3 und einem Molekulargewicht von 307,34 g/mol . LY-294002 wird in der wissenschaftlichen Forschung häufig eingesetzt, da es verschiedene Proteine und Enzyme hemmen kann und somit ein wertvolles Werkzeug für die Untersuchung zellulärer Signalwege darstellt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY-294002 umfasst die Reaktion von 2-Chlor-4H-1-benzopyran-4-on mit Morpholin in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen statt . Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um LY-294002 in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von LY-294002 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

LY-294002 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Morpholinrings und der Benzopyran-Einheit. Es kann auch an Oxidations- und Reduktionsreaktionen unter bestimmten Bedingungen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen finden typischerweise in polaren Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO) bei moderaten Temperaturen statt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um LY-294002 unter kontrollierten Bedingungen zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden, um LY-294002 zu reduzieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Amin-Derivate von LY-294002 ergeben, während Oxidationsreaktionen oxidierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

LY-294002 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie: LY-294002 wird als chemische Sonde verwendet, um die Hemmung von PI3Ks und anderen verwandten Enzymen zu untersuchen. Es hilft Forschern, die Rolle dieser Enzyme in verschiedenen biochemischen Wegen zu verstehen.

Biologie: In der Zellbiologie wird LY-294002 eingesetzt, um die Signalwege zu untersuchen, die an Zellwachstum, -proliferation und -überleben beteiligt sind. Es wird auch verwendet, um die Auswirkungen der PI3K-Hemmung auf zelluläre Prozesse wie Apoptose und Autophagie zu untersuchen.

Medizin: LY-294002 hat potenzielle therapeutische Anwendungen in der Krebsforschung, da es PI3Ks hemmen kann, die in Krebszellen oft dysreguliert sind. Es wird auch verwendet, um die Auswirkungen der PI3K-Hemmung auf andere Krankheiten wie Diabetes und neurodegenerative Erkrankungen zu untersuchen.

Industrie: In der pharmazeutischen Industrie wird LY-294002 in der Wirkstoffforschung und -entwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und zu validieren. .

Wirkmechanismus

LY-294002 übt seine Wirkung aus, indem es die Aktivität von PI3Ks hemmt, die Enzyme, die an der Phosphorylierung von Phosphoinositiden beteiligt sind. Diese Hemmung stört den PI3K/Akt-Signalweg, was zu einer Abnahme des Zellüberlebens und der -proliferation führt . LY-294002 bindet an die ATP-Bindungsstelle von PI3Ks und verhindert so die Phosphorylierung nachgeschalteter Zielmoleküle wie Akt. Dies führt zur Hemmung verschiedener zellulärer Prozesse, darunter Zellwachstum, Metabolismus und Überleben .

Wirkmechanismus

LY-294002 exerts its effects by inhibiting the activity of PI3Ks, which are enzymes involved in the phosphorylation of phosphoinositides. This inhibition disrupts the PI3K/Akt signaling pathway, leading to a decrease in cell survival and proliferation . LY-294002 binds to the ATP-binding site of PI3Ks, preventing the phosphorylation of downstream targets such as Akt. This results in the inhibition of various cellular processes, including cell growth, metabolism, and survival .

Vergleich Mit ähnlichen Verbindungen

LY-294002 wird oft mit anderen PI3K-Hemmern wie Wortmannin und Quercetin verglichen .

Wortmannin: Ähnlich wie LY-294002 ist Wortmannin ein potenter PI3K-Hemmer. Wortmannin wirkt irreversibel, während LY-294002 ein reversibler Hemmer ist.

Quercetin: Quercetin ist ein natürliches Flavonoid mit PI3K-hemmender Aktivität.

Liste ähnlicher Verbindungen

- Wortmannin

- Quercetin

- Pictilisib

- Idelalisib

- Buparlisib

LY-294002 zeichnet sich durch seine reversible Hemmung und hohe Selektivität für PI3Ks aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung macht.

Biologische Aktivität

LY294002 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key signaling pathway involved in various cellular processes, including growth, proliferation, and survival. This compound has been extensively studied for its biological activity across different cancer types, its effects on apoptosis, and its potential therapeutic applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activities of this compound.

This compound primarily inhibits PI3K, which leads to the downregulation of downstream signaling pathways such as Akt. By inhibiting these pathways, this compound can induce apoptosis, cell cycle arrest, and differentiation in various cancer cell lines.

- Inhibition of PI3K/Akt Pathway : this compound has been shown to effectively inhibit the PI3K/Akt signaling pathway, leading to increased activity of GSK-3β, a kinase involved in promoting apoptosis and inhibiting cell proliferation .

1. Glioblastoma Cells

In studies involving C6 glioblastoma cells, treatment with this compound resulted in:

- Cell Differentiation : Induction of GFAP protein expression was observed, indicating differentiation .

- Inhibition of Cell Proliferation : A significant reduction in cell growth was noted at concentrations as low as 20 μM, with growth inhibition reaching 78.7% compared to controls after 24 hours .

- Reduced Invasion : this compound decreased the invasion ability of C6 cells to 52.2% of controls, highlighting its potential as an anti-invasive agent .

2. Breast Cancer Cells

In MCF-7 breast cancer cells:

- Synergistic Effects with Tamoxifen : The combination of this compound and Tamoxifen significantly inhibited cell proliferation and induced apoptosis more effectively than either agent alone .

- Cell Cycle Arrest : Treatment led to a marked decrease in the G1 phase population from 69.6% to approximately 50%, demonstrating its role in inducing cell cycle arrest .

1. Combination Therapy with Cisplatin

Research has shown that combining this compound with cisplatin enhances the efficacy of chemotherapy:

- In a nude mouse model of pancreatic cancer, the combination treatment resulted in a tumor volume reduction of 44% compared to controls, significantly more than either drug alone .

- This suggests that this compound can sensitize tumors to cisplatin, providing a rationale for combination therapies in clinical settings.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Study Context | Effect Observed | Concentration (μM) | Outcome |

|---|---|---|---|

| Glioblastoma Cells | Induction of differentiation | 20 | Increased GFAP expression |

| Inhibition of proliferation | 20 | Growth reduced to 78.7% | |

| Decreased invasion | 20 | Invasion reduced to 52.2% | |

| Breast Cancer Cells | Synergistic cytotoxicity with Tamoxifen | 0.87 (LY), 1.02 (TAM) | Colony formation reduced by ~70% |

| Induction of apoptosis | - | Significant increase in apoptotic cells | |

| Pancreatic Cancer Model | Enhanced efficacy with cisplatin | 25 | Tumor volume reduced by 44% |

Case Studies

A notable case study involved the use of this compound in enhancing the apoptotic effects in pancreatic cancer models when combined with cisplatin. The study demonstrated that treatment with both agents resulted in significantly lower tumor volumes compared to controls, suggesting that this compound can effectively enhance the therapeutic index of cisplatin .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-8-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHHVNHHHRRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042650 | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-36-6 | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-294002 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154447-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LY294002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-294002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.